6-(1,3-benzodioxol-5-yl)-N-cycloheptyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(1,3-BENZODIOXOL-5-YL)-N~4~-CYCLOHEPTYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered attention in the scientific community due to its unique structure and potential applications in various fields. This compound features a benzodioxole moiety, a cycloheptyl group, and an isoxazolo[5,4-b]pyridine core, making it a subject of interest for researchers exploring new chemical entities with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-BENZODIOXOL-5-YL)-N~4~-CYCLOHEPTYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the benzodioxole ring, the cycloheptyl group attachment, and the construction of the isoxazolo[5,4-b]pyridine core. Common synthetic routes may include:
Formation of Benzodioxole Ring: This step often involves the cyclization of catechol derivatives with formaldehyde or other aldehydes under acidic conditions.
Attachment of Cycloheptyl Group: This can be achieved through various alkylation reactions, where a cycloheptyl halide reacts with a suitable nucleophile.
Construction of Isoxazolo[5,4-b]pyridine Core: This step may involve the cyclization of appropriate precursors under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-BENZODIOXOL-5-YL)-N~4~-CYCLOHEPTYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(1,3-BENZODIOXOL-5-YL)-N~4~-CYCLOHEPTYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(1,3-BENZODIOXOL-5-YL)-N~4~-CYCLOHEPTYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
Benzodioxol carboxamide derivatives: These derivatives have been investigated for their antidiabetic and anticancer potential.
Uniqueness
6-(1,3-BENZODIOXOL-5-YL)-N~4~-CYCLOHEPTYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H23N3O4 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-N-cycloheptyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H23N3O4/c1-13-20-16(21(26)23-15-6-4-2-3-5-7-15)11-17(24-22(20)29-25-13)14-8-9-18-19(10-14)28-12-27-18/h8-11,15H,2-7,12H2,1H3,(H,23,26) |
InChI Key |
BJJKFKFCEOVXGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)NC5CCCCCC5 |
Origin of Product |
United States |
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